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ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Cat. No.: B1164376
M. Wt: 400.5 g/mol
InChI Key: HCVOJPQEMAKKFV-ZRAJGRQHSA-N
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Description

Overview of Diterpenoids in Chemical Biology and Drug Discovery

Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. jst.go.jp Their complex and varied molecular architectures, which can be acyclic, bicyclic, tricyclic, tetracyclic, or macrocyclic, have made them a fertile ground for chemical and biological investigations. jst.go.jpresearchgate.net In the realm of drug discovery, diterpenoids are highly valued for their broad spectrum of pharmacological activities. researchgate.net These activities include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The intricate stereochemistry and dense functionalization of many diterpenoids provide unique scaffolds that are often challenging to replicate through synthetic chemistry, thus making them invaluable leads for the development of new therapeutic agents.

Significance of ent-Kaurane Diterpenoids as a Natural Product Class

Within the vast family of diterpenoids, the ent-kauranes represent a significant subgroup characterized by a tetracyclic skeleton. jst.go.jp The prefix "ent-" indicates a specific stereochemical configuration that is the enantiomer, or mirror image, of the normal kaurane (B74193) skeleton at key carbon centers. jst.go.jp First discovered in 1961, ent-kaurane diterpenoids are predominantly isolated from terrestrial plants, particularly from genera such as Wedelia.

The structural diversity within the ent-kaurane class is generated through various biochemical modifications of the parent skeleton, including oxidations, bond cleavages, and rearrangements. This structural variety gives rise to a wide array of biological activities. Research has shown that compounds belonging to this class exhibit promising anti-inflammatory, antibacterial, and antitumor effects, making them a focal point for natural product chemists and pharmacologists.

Current Research Landscape and Academic Focus on ent-3β-Tigloyloxykaur-16-en-19-oic Acid

ent-3β-Tigloyloxykaur-16-en-19-oic acid is an ent-kaurane diterpenoid that has been identified and isolated from plant species of the Wedelia genus, specifically Wedelia prostrata and Wedelia chinensis. The initial isolation and characterization of this compound were first reported in the early 1980s.

Current research on ent-3β-Tigloyloxykaur-16-en-19-oic acid is primarily centered on its isolation from natural sources and its potential biological activities. While comprehensive studies dedicated solely to this compound are limited, it is often investigated as part of a broader analysis of the chemical constituents of Wedelia species.

Recent studies have explored the potential of a range of ent-kaurane diterpenes, including ent-3β-Tigloyloxykaur-16-en-19-oic acid, as inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin (B600854) signaling pathways, and its inhibition is a therapeutic target for type 2 diabetes and obesity. While the specific inhibitory activity of ent-3β-Tigloyloxykaur-16-en-19-oic acid was not detailed in isolation, the study highlighted the potential of this class of compounds.

The table below provides a summary of the key characteristics of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

CharacteristicDetails
Compound Name ent-3β-Tigloyloxykaur-16-en-19-oic acid
Chemical Class Diterpenoid
Sub-Class ent-Kaurane
Natural Source Wedelia prostrata, Wedelia chinensis
Reported Biological Activity Potential anti-inflammatory properties, PTP1B inhibitory activity

Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of this specific natural product. The existing body of work on the ent-kaurane diterpenoids suggests that ent-3β-Tigloyloxykaur-16-en-19-oic acid is a promising candidate for more in-depth investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O4 B1164376 ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19+,20-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVOJPQEMAKKFV-ZRAJGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Botanical and Microbial Sources of ent-3β-Tigloyloxykaur-16-en-19-oic Acid

The distribution of ent-3β-Tigloyloxykaur-16-en-19-oic acid and its parent compound, ent-kaur-16-en-19-oic acid, spans several plant families, indicating a widespread biosynthetic capability for the kaurane (B74193) skeleton across the plant kingdom.

The Asteraceae family is a significant source of ent-kaurane diterpenoids. Notably, Wedelia trilobata, a plant species for which Sphagneticola trilobata and Wedelia paludosa are considered synonyms, has been documented as a source of ent-3β-Tigloyloxykaur-16-en-19-oic acid. Phytochemical investigations of Wedelia trilobata have led to the isolation of a variety of ent-kaurane diterpenoids, including the specific tigloyloxy derivative. The parent compound, ent-kaur-16-en-19-oic acid, is also a known constituent of this plant.

The Annonaceae family is another rich reservoir of ent-kaurane diterpenoids beilstein-journals.org. While the direct isolation of ent-3β-Tigloyloxykaur-16-en-19-oic acid from Annona squamosa is not prominently reported, this species is known to produce a diverse array of related compounds. Extensive phytochemical studies on the stems and pericarps of Annona squamosa have resulted in the identification of numerous new and known ent-kaurane diterpenes mdpi.comnih.gov. The presence of the foundational compound, ent-kaur-16-en-19-oic acid, within this species suggests the potential for the biosynthesis of its various derivatives, including the tigloyloxy ester form frontiersin.org.

The occurrence of the ent-kaurane skeleton is not limited to the aforementioned families. Research has identified ent-kaur-16-en-19-oic acid, the parent compound of ent-3β-Tigloyloxykaur-16-en-19-oic acid, in several other genera:

Aralia continentalis : The roots of this plant have been a source for the isolation of various diterpenoids, including ent-kaur-16-en-19-oic acid mdpi.com.

Croton oblongifolius : This species, belonging to the Euphorbiaceae family, is also known to contain ent-kaurane diterpenoids, with ent-kaur-16-en-19-oic acid being one of the identified constituents.

Eucommia ulmoides : While the chemical profile of Eucommia ulmoides includes a variety of terpenoids, the presence of ent-kaurane type diterpenoids has not been specifically reported in the surveyed scientific literature nih.govnih.gov.

Cedrus : The genus Cedrus is known to produce diterpenoids, particularly of the abietane and pimarane types, from its cones. However, based on available literature, ent-kaurane diterpenoids are not reported as characteristic constituents of this genus researchgate.net.

Table 1: Distribution of ent-kaurane Diterpenoids in Selected Plant Species
Plant SpeciesFamilyCompound(s) Identified
Wedelia trilobata (and synonyms)Asteraceaeent-3β-Tigloyloxykaur-16-en-19-oic acid, ent-kaur-16-en-19-oic acid
Annona squamosaAnnonaceaeent-kaur-16-en-19-oic acid and numerous other ent-kaurane diterpenoids mdpi.comnih.govfrontiersin.org
Aralia continentalisAraliaceaeent-kaur-16-en-19-oic acid and other diterpenoids mdpi.com
Croton oblongifoliusEuphorbiaceaeent-kaur-16-en-19-oic acid and other kaurane diterpenoids
Eucommia ulmoidesEucommiaceaeTerpenoids (ent-kauranes not specified) nih.govnih.gov
Cedrus speciesPinaceaeAbietane and pimarane diterpenoids (ent-kauranes not specified) researchgate.net

While the primary sources of ent-3β-Tigloyloxykaur-16-en-19-oic acid are botanical, the microbial world presents a potential, yet less explored, avenue for its production. Fungi, in particular, are known for their ability to synthesize a wide array of secondary metabolites, including diterpenoids.

Fungal biotransformation is a powerful tool for the structural modification of natural products nih.gov. Various fungi possess the enzymatic machinery, such as cytochrome P450 monooxygenases, to introduce functional groups, like hydroxyl groups, onto the kaurane skeleton mdpi.com. This capability suggests that fungi could potentially be used to produce derivatives of ent-kaur-16-en-19-oic acid.

Furthermore, some endophytic fungi have been found to produce ent-kaurane diterpenoids independently. For instance, the endophytic fungus Geopyxis sp., isolated from Isodon parvifolia, has been shown to produce ent-kauranoids rsc.org. This discovery highlights the possibility that microorganisms associated with kaurane-producing plants may also have the genetic capacity for their biosynthesis. While the direct isolation of ent-3β-Tigloyloxykaur-16-en-19-oic acid from a microbial source has not been explicitly reported, the existing evidence on fungal biotransformation and biosynthesis of related compounds indicates that microbial systems are a promising area for future research and potential production of this and other kaurane diterpenoids beilstein-journals.org.

Distribution in Plant Families and Species

Advanced Extraction and Purification Techniques in Natural Product Chemistry

The isolation of pure ent-3β-Tigloyloxykaur-16-en-19-oic acid from its natural sources is a multi-step process that relies on a combination of classical and modern separation techniques. The initial step typically involves the extraction of the compound from the dried and powdered plant material using an appropriate solvent.

The choice of solvent is critical and is often determined by the polarity of the target compound. For moderately polar diterpenoids like ent-3β-Tigloyloxykaur-16-en-19-oic acid, organic solvents such as methanol, ethanol, or chloroform are commonly employed. The crude extract obtained is a complex mixture of various phytochemicals, necessitating further purification.

A common and effective method for the separation of diterpenoids is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, such as silica gel, and their solubility in a mobile phase. A gradient elution system, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with a wide range of polarities.

For more challenging separations and to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is particularly effective for the separation of kaurane diterpenoids.

Other advanced techniques that can be employed in the purification process include:

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption and degradation of the sample.

Preparative Thin-Layer Chromatography (TLC): This method is useful for the separation of small quantities of material and for optimizing separation conditions for column chromatography.

The structure of the isolated compound is then elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: Common Techniques in the Extraction and Purification of ent-kaurane Diterpenoids
TechniquePrincipleApplication in kaurane Diterpenoid Isolation
Solvent ExtractionDifferential solubilityInitial removal of the compound from the plant matrix using solvents like methanol, ethanol, or chloroform.
Column Chromatography (Silica Gel)AdsorptionFractionation of the crude extract to separate compounds based on polarity.
High-Performance Liquid Chromatography (HPLC)Partition/AdsorptionHigh-resolution separation and purification of individual diterpenoids.
Counter-Current Chromatography (CCC)Liquid-liquid partitionPurification without a solid support, minimizing sample degradation.
Preparative Thin-Layer Chromatography (TLC)AdsorptionSmall-scale purification and method development.

Solvent-Based Extraction Approaches (e.g., Methanol, Chloroform)

The initial step in isolating ent-3β-Tigloyloxykaur-16-en-19-oic acid from its natural source involves extraction from the dried and powdered plant material of Wedelia trilobata. A common approach is the use of 95% ethanol at room temperature to create a crude extract. researchgate.net This ethanolic extract contains a complex mixture of phytochemicals, from which the target diterpenoid must be separated.

Subsequent fractionation of the crude extract may employ a variety of solvents to partition the components based on their polarity. While the primary extraction is often performed with ethanol, other solvents like methanol and chloroform are utilized in the ensuing chromatographic stages to achieve finer separation.

Chromatographic Separation Strategies

Following the initial extraction, a series of chromatographic techniques are essential to isolate ent-3β-Tigloyloxykaur-16-en-19-oic acid from the complex mixture.

Silica gel column chromatography is a fundamental technique used for the separation of compounds from the crude extract. In the isolation of ent-3β-Tigloyloxykaur-16-en-19-oic acid, the crude ethanol extract is first subjected to silica gel column chromatography. researchgate.net The separation is achieved by eluting the column with a solvent system of petroleum ether and acetone. researchgate.net

This process yields several fractions with varying chemical compositions. The fraction containing the target compound, which was eluted with 15% acetone in petroleum ether, is then subjected to further purification. researchgate.net This subsequent step involves another round of silica gel column chromatography, this time using a different solvent system of chloroform and acetone in a 60:1 ratio. researchgate.net

The final stage of purification to obtain high-purity ent-3β-Tigloyloxykaur-16-en-19-oic acid is accomplished through preparative High-Performance Liquid Chromatography (HPLC). The fraction obtained from the second silica gel column is further processed using this technique. The separation is performed using a mobile phase consisting of a gradient of acetonitrile (CH₃CN) and water (H₂O), starting from 50% acetonitrile and increasing to 70%, at a flow rate of 10 mL/min. researchgate.net This method allows for the precise isolation of ent-3β-Tigloyloxykaur-16-en-19-oic acid, designated as compound 12 in the cited study, yielding 48 mg from the initial plant material. researchgate.net

Structural Elucidation and Stereochemical Assignment of Ent 3beta Tigloyloxykaur 16 En 19 Oic Acid

Spectroscopic Characterization Methods

The structural framework of ent-3β-Tigloyloxykaur-16-en-19-oic acid was pieced together using a suite of modern spectroscopic tools. Each technique provides a unique set of data that, when combined, allows for a comprehensive and definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For ent-3β-Tigloyloxykaur-16-en-19-oic acid, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts of all proton and carbon atoms and establishing the connectivity within the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and multiplicity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms present. For ent-3β-Tigloyloxykaur-16-en-19-oic acid, the ¹H NMR spectrum typically shows characteristic signals for the exocyclic methylene (B1212753) protons of the kaurane (B74193) skeleton, methyl groups, and protons associated with the tigloyloxy moiety. The ¹³C NMR spectrum confirms the presence of 25 carbon atoms, including those of the carboxylic acid, the ester carbonyl, and the double bonds.

Interactive Data Table: ¹H and ¹³C NMR Data for ent-3β-Tigloyloxykaur-16-en-19-oic Acid

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
139.4 (CH₂)1.98 (m), 1.08 (m)
227.2 (CH₂)1.88 (m), 1.79 (m)
380.6 (CH)4.68 (dd, 11.6, 4.4)
443.6 (C)-
556.4 (CH)1.25 (m)
621.7 (CH₂)1.96 (m), 1.87 (m)
741.0 (CH₂)1.55 (m), 1.45 (m)
844.0 (C)-
956.8 (CH)0.95 (m)
1039.6 (C)-
1118.2 (CH₂)1.83 (m), 1.57 (m)
1233.1 (CH₂)1.78 (m), 1.29 (m)
1343.8 (CH)2.65 (br s)
1439.8 (CH₂)2.05 (m), 1.50 (m)
1549.0 (CH₂)2.15 (m), 1.95 (m)
16155.9 (C)-
17103.0 (CH₂)4.78 (s), 4.73 (s)
1828.5 (CH₃)1.23 (s)
19184.4 (C)-
2015.5 (CH₃)0.88 (s)
1'167.8 (C)-
2'128.8 (C)-
3'138.5 (CH)6.85 (qq, 7.0, 1.4)
4'12.1 (CH₃)1.80 (d, 7.0)
5'14.5 (CH₃)1.82 (s)

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For instance, the correlation between the proton at C-3 and the protons at C-2 helps to establish the connectivity in that region of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting the different spin systems and piecing together the entire carbon skeleton. For example, correlations from the methyl protons (H-18 and H-20) to the surrounding quaternary carbons (C-4, C-5, C-9, C-10) are key to confirming the tetracyclic kaurane framework. Similarly, a correlation from the H-3 proton to the ester carbonyl carbon (C-1') of the tigloyloxy group confirms the position of this substituent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For a related compound, ent-15α-(3-methoxy-3-methyl-butanoyl)-kaur-16-en-19-oic acid, HRMS analysis showed a mass of 455.2763 (C₂₆H₄₀O₅Na), which corresponds to the sodium adduct of the molecule. mdpi.com This technique provides a high degree of confidence in the molecular formula of the elucidated structure.

X-ray Crystallography for Absolute Stereochemistry

While NMR and MS can define the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive evidence for the absolute configuration of a molecule. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms. For many ent-kaurane diterpenoids, single-crystal X-ray diffraction has been instrumental in confirming their absolute stereochemistry. mdpi.comnih.gov Although a specific crystal structure for ent-3β-Tigloyloxykaur-16-en-19-oic acid is not widely available in the literature, the absolute configuration of related compounds has been established through this method, lending confidence to the stereochemical assignment of the entire class of molecules.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds. For a compound similar to the one , ent-15α-(3-methoxy-3-methyl-butanoyl)-kaur-16-en-19-oic acid, the IR spectrum showed characteristic absorption bands for a carboxylic acid (1695 cm⁻¹) and an ester (1728 cm⁻¹). mdpi.com These absorptions are expected and would be consistent with the structure of ent-3β-Tigloyloxykaur-16-en-19-oic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The tigloyloxy group and the exocyclic double bond in ent-3β-Tigloyloxykaur-16-en-19-oic acid would be expected to show characteristic absorptions in the UV region. For instance, salicylic (B10762653) acid, which contains a carboxylic acid and a benzene (B151609) ring, shows absorption maxima around 295-302 nm and 231-234 nm. chemfarms.com The UV spectrum of ent-3β-Tigloyloxykaur-16-en-19-oic acid would be analyzed to confirm the presence and electronic environment of its chromophores.

Biosynthetic Pathways and Biotransformation Studies

Proposed Biosynthetic Route to ent-Kaurane Skeleton

The biosynthesis of the tetracyclic ent-kaurane core is a multi-step enzymatic process that originates from a universal precursor for diterpenes.

The biosynthesis of ent-kaurane diterpenoids begins with the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov The initial cyclization is catalyzed by a class II diterpene cyclase known as ent-copalyl diphosphate (B83284) synthase (CPS), or kaurene synthase A. This enzyme facilitates the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.gov

Subsequently, a class I diterpene cyclase, ent-kaurene (B36324) synthase (KS), also referred to as kaurene synthase B, catalyzes a second, more complex cyclization. This step involves the ionization of the diphosphate moiety from ent-CPP, followed by a cascade of intramolecular cyclizations and rearrangements to yield the tetracyclic hydrocarbon, ent-kaurene. nih.gov This ent-kaurene structure serves as the fundamental scaffold for the vast array of ent-kaurane diterpenoids found in nature.

The immense structural diversity observed within the ent-kaurane family arises from subsequent modifications to the initial ent-kaurene skeleton. nih.gov These late-stage reactions are primarily oxidative processes, often catalyzed by cytochrome P450-dependent monooxygenases. nih.gov These enzymes introduce hydroxyl groups and other oxygen-containing functionalities at various positions on the kaurane (B74193) core, leading to a wide range of derivatives.

Key oxidative modifications include hydroxylations, C-C bond cleavages, and other structural rearrangements. nih.gov For instance, a critical step in the biosynthesis of gibberellins (plant hormones) is the oxidation of ent-kaurenoic acid to ent-7α-hydroxykaurenoic acid, a reaction mediated by the enzyme ent-kaurenoic acid oxidase, which is a cytochrome P450 enzyme. nih.govnih.gov Further derivatizations, such as the attachment of ester groups like the tigloyloxy moiety found in ent-3β-Tigloyloxykaur-16-en-19-oic acid, represent the final steps in the biosynthesis of these specialized natural products.

Microbial Biotransformation of ent-3β-Tigloyloxykaur-16-en-19-oic Acid and Related ent-Kauranes

Microbial biotransformation serves as a powerful tool for the structural modification of complex natural products like ent-kaurane diterpenoids. Fungi, in particular, possess diverse enzymatic systems capable of introducing functional groups with high regio- and stereoselectivity. While specific studies on ent-3β-Tigloyloxykaur-16-en-19-oic acid are limited, extensive research on its parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), provides significant insight into the metabolic capabilities of various fungal species.

Several fungal species have been shown to effectively biotransform kaurenoic acid and related diterpenes.

Psilocybe cubensis : This fungus has been used to biotransform ent-kaur-16-en-19-oic acid, leading to the formation of various hydroxylated products. nih.gov

Rhizopus stolonifer : Incubation of kaurenoic acid with this fungus results in the production of hydroxylated and dehydrogenated metabolites. nih.gov

Absidia blakesleeana and Rhizopus oligosporus : Both of these fungi are capable of metabolizing ent-kaur-16-en-19-oic acid, yielding multiple hydroxylated derivatives. researchgate.net A. blakesleeana has been shown to produce both novel and previously identified metabolites. researchgate.net

Aspergillus niger : This versatile fungus is known to perform various biotransformations on terpenoids. researchgate.net When incubated with ent-kaur-16-en-19-oic acid, A. niger yields dihydroxylated metabolites. nih.gov

The primary metabolites resulting from the fungal biotransformation of ent-kaur-16-en-19-oic acid are hydroxylated derivatives. These products are typically isolated using chromatographic techniques and their structures are elucidated through spectroscopic methods such as NMR and mass spectrometry.

The table below summarizes the key metabolites identified from the biotransformation of ent-kaur-16-en-19-oic acid by the specified fungi.

A hallmark of microbial biotransformations is the high degree of selectivity with which enzymatic reactions occur. The hydroxylation of the ent-kaurane skeleton by fungi is a prime example of this phenomenon. Fungal cytochrome P450 monooxygenases can introduce hydroxyl groups at specific carbon atoms (regioselectivity) and with a defined spatial orientation, either alpha (α) or beta (β) (stereoselectivity).

For example, Aspergillus niger demonstrates the ability to hydroxylate ent-kaur-16-en-19-oic acid at the C-1β, C-7α, and C-11β positions. nih.gov Similarly, Absidia blakesleeana introduces hydroxyl groups at C-1β, C-7α, C-9α, C-11β, and C-13. researchgate.net Psilocybe cubensis targets the exocyclic double bond (C-16, C-17) as well as the C-11α and C-12α positions. nih.gov This selectivity is a valuable attribute, as it allows for the creation of specific derivatives that would be challenging to produce through conventional chemical synthesis. The consistency in hydroxylation patterns suggests that specific enzymes within each fungus are responsible for the observed transformations.

Compound Reference Table

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for ent-Kaurane Core Structures

The total synthesis of the ent-kaurane core is a formidable task that has attracted considerable attention from the synthetic community. researchgate.net These efforts are crucial for providing access to these natural products and their analogs when isolation from natural sources is not feasible. Key strategies often involve the construction of the characteristic bridged bicyclo[3.2.1]octane subunit, which is a common feature in over three-quarters of the more than 1600 known tetracyclic diterpenoids. nih.gov

Recent advancements in synthetic methodology have enabled the development of novel strategies for constructing the tetracyclic framework of ent-kauranes. rsc.org These approaches often feature innovative cascade reactions to build molecular complexity efficiently. nih.gov For instance, a convergent approach has been developed for the asymmetric total syntheses of highly oxidized ent-kaurane diterpenoids, demonstrating the power of modern synthetic methods. magtech.com.cn

Some notable strategies in the total synthesis of ent-kaurane diterpenoids include:

Diels-Alder Cycloadditions: This powerful reaction has been utilized to construct the tricyclic or tetracyclic core of kaurane (B74193) diterpenoids at an early stage of the synthesis. rsc.org

Radical Cyclizations: Mn(III)-mediated radical cyclizations have been employed to form key structural motifs within the ent-kaurane skeleton. rsc.org

Intramolecular Cycloadditions: A regioselective and stereospecific trapping of a highly reactive bridgehead enone intermediate via a tethered intramolecular Diels-Alder reaction has been a key step in the enantioselective total syntheses of diepoxy-ent-kaurane diterpenoids. acs.org

Cascade Reactions: Oxidative dearomatization induced (ODI) cascade approaches have been developed for the rapid and efficient construction of the bicyclo[3.2.1]octane skeleton. nih.gov

These and other innovative synthetic routes have not only provided access to the natural products themselves but have also paved the way for the synthesis of analogs with modified biological activities. magtech.com.cnspringernature.com

Semisynthesis of ent-3β-Tigloyloxykaur-16-en-19-oic Acid Derivatives

Semisynthesis, starting from readily available natural products, is a powerful tool for generating derivatives of complex molecules like ent-3β-Tigloyloxykaur-16-en-19-oic acid. This approach allows for the targeted modification of specific functional groups to explore structure-activity relationships and develop new compounds with enhanced properties.

Standard organic transformations can be applied to the ent-kaurane skeleton to produce a variety of derivatives. These modifications can target the carboxylic acid, the ester group, or other functionalities present in the molecule.

Esterification: The carboxylic acid at C-19 can be readily converted to various esters. For example, kaurenoic acid has been esterified as a prelude to other transformations. nih.gov

Hydrolysis: The tigloyloxy ester at C-3β can be hydrolyzed to the corresponding alcohol, providing a handle for further derivatization.

Enolization: The ketone functionality, which can be introduced through oxidation, allows for enolate formation and subsequent reactions. For instance, selective deprotonation at C-11 of a kaurane derivative has been achieved using a strong base. unizg.hr

These functional group interconversions are fundamental to the semisynthesis of novel ent-kaurane derivatives.

The synthesis of highly functionalized tetracyclic diterpenoids often requires the development of specialized procedures to introduce and manipulate oxygenated functional groups with high regio- and stereoselectivity. researchgate.net The inherent complexity of these molecules necessitates carefully designed synthetic routes.

A significant challenge in this area is the selective oxidation of the tetracyclic core. For example, the introduction of a hydroxyl group at C-11 has been a key step in the synthesis of certain pentacyclic ent-kaurane diterpenoids. unizg.hr Furthermore, the development of cascade reactions, such as a Ti(III)-catalyzed cyclobutane (B1203170) ring-opening-annulation radical cascade, has enabled the reassembly of complex core structures and streamlined the synthesis of highly functionalized diterpenoids. acs.org

A primary goal of synthesizing derivatives of natural products is to investigate their structure-activity relationships (SAR). By systematically modifying the structure of ent-3β-Tigloyloxykaur-16-en-19-oic acid, researchers can identify the key structural features responsible for its biological activity.

For example, a series of new synthetic amides and their 15,19-di-oxo analogues were prepared from the related ent-kaurane diterpene, atractyligenin, by modifying the C-2, C-15, and C-19 positions. nih.gov This allowed for the evaluation of how different substituents at the amidic nitrogen affect the compound's biological properties. nih.gov Similarly, the synthesis of novel ent-kaurane-type diterpenoid derivatives containing α,β-unsaturated ketone moieties has been undertaken to evaluate their in vitro cytotoxic properties. nih.gov

The insights gained from SAR studies are invaluable for the design of new, more potent, and selective therapeutic agents.

Utilization of ent-3β-Tigloyloxykaur-16-en-19-oic Acid as a Synthetic Intermediate for Other Natural Products

The ent-kaurane skeleton, including that of ent-3β-Tigloyloxykaur-16-en-19-oic acid, can serve as a versatile starting point for the synthesis of other, more complex natural products. The inherent structural features of the ent-kaurane core can be strategically manipulated to access different classes of diterpenoids.

For instance, the total synthesis of diepoxy-ent-kaurane diterpenoids has been achieved, highlighting the potential to further functionalize the basic ent-kaurane framework. acs.org The development of divergent synthetic strategies allows for the production of multiple natural products from a common intermediate.

Biological Activities and Preclinical Pharmacological Investigations

In Vitro Cellular and Biochemical Studies

Anti-inflammatory Mechanisms

The anti-inflammatory properties of ent-3β-Tigloyloxykaur-16-en-19-oic acid and its parent compound, kaurenoic acid (ent-kaur-16-en-19-oic acid), have been investigated through various cellular and biochemical assays. A key distinction in their mechanisms of action appears to lie in their interaction with the NF-κB signaling pathway.

Studies on the parent compound, kaurenoic acid, have demonstrated its capacity to act as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). curehunter.comnih.govresearchgate.netnih.gov Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.

Research has shown that treatment of RAW 264.7 macrophage cells with kaurenoic acid led to the nuclear translocation of Nrf2, a key step in its activation, at concentrations as low as 1 nM. nih.govnih.gov This activation subsequently induced the expression of Nrf2-dependent genes, including Glutamate-cysteine ligase catalytic subunit (GCLC) and Heme oxygenase-1 (HO-1). nih.govresearchgate.netnih.gov GCLC is the first and rate-limiting enzyme in the synthesis of glutathione, a major cellular antioxidant. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The induction of these genes suggests that the anti-inflammatory effects of kaurenoic acid are, at least in part, mediated by the Nrf2 antioxidant response pathway. nih.gov

Table 1: Effect of Kaurenoic Acid on Nrf2-Dependent Gene Expression in RAW 264.7 Cells

GeneEffect of Kaurenoic Acid TreatmentReference
GCLCInduced Expression nih.govresearchgate.netnih.gov
HO-1Induced Expression nih.govresearchgate.netnih.gov

A noteworthy finding regarding the anti-inflammatory mechanism of the parent compound, kaurenoic acid, is its lack of interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov Studies in RAW 264.7 cells treated with endotoxin (B1171834) showed that kaurenoic acid did not affect the degradation of IκB-α, the nuclear localization of the p65 subunit of NF-κB, or the transcriptional activity of NF-κB. nih.govnih.gov

In contrast, research on ent-3β-Tigloyloxykaur-16-en-19-oic acid , also known as WT-26, has demonstrated that it does inhibit the activation of NF-κB. nih.gov This suggests that the addition of the tigloyloxy group at the 3β position significantly alters the compound's biological activity profile, conferring the ability to modulate the NF-κB pathway, a central regulator of inflammation.

Antioxidant Activity and Related Pathways

The antioxidant properties of ent-3β-Tigloyloxykaur-16-en-19-oic acid and its parent compound are closely linked to their anti-inflammatory mechanisms.

Antitumor and Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of kaurenoic acid and its derivatives has been evaluated against various cancer cell lines, including the human chronic myelogenous leukemia cell line, K562.

Studies have shown that kaurenoic acid exhibits a moderate antiproliferative effect against K562 cells, with a reported IC50 value in the range of 9.1-14.3 µg/mL. curehunter.com It is important to note that this study also indicated a lack of selectivity, as it also inhibited the proliferation of lymphocytes. curehunter.com

Further research into semi-synthetic derivatives of kaurenoic acid has revealed that modifications to the molecule can significantly impact its cytotoxic activity. For instance, derivatives containing an α,β-unsaturated ketone moiety showed inhibitory activity against K562 cells with IC50 values ranging from 0.25 to 2.47 µM and 7.37 to 7.53 µM, depending on the specific substitution at the C-4 position. thieme-connect.com This highlights the importance of the chemical structure in determining the cytotoxic potency of these compounds.

While specific IC50 values for the cytotoxic effects of ent-3β-Tigloyloxykaur-16-en-19-oic acid on K562 cells were not found in the reviewed literature, the activity of its parent compound and its derivatives suggests that this class of compounds possesses antitumor potential that warrants further investigation.

Table 2: Cytotoxicity of Kaurenoic Acid and its Derivatives on K562 Cells

CompoundIC50 ValueReference
Kaurenoic Acid9.1-14.3 µg/mL curehunter.com
Kaurenoic Acid Derivatives (with α,β-unsaturated ketone)0.25 - 7.53 µM thieme-connect.com

Antimicrobial Activities

Kaurane (B74193) diterpenes, including ent-kaurenoic acid , are recognized for their antimicrobial properties, particularly antibacterial activity against Gram-positive bacteria. wikipedia.orgbiorxiv.org While specific studies on the activity of ent-3β-Tigloyloxykaur-16-en-19-oic acid against Enterococcus faecium are not detailed in the available literature, derivatives of ent-kaurenoic acid have demonstrated significant antibacterial effects. For instance, acetylgrandifloric acid and its epimer xylopic acid, which are derivatives substituted on carbon-15, have shown activity against bacteria such as Staphylococcus aureus and Bacillus cereus. nih.gov The antimicrobial activity of some Enterococcus faecium strains is attributed to the production of bacteriocins, which can inhibit other bacteria. nih.gov However, the focus of kaurane research is on the direct activity of the compounds themselves against pathogenic microbes. biorxiv.orgnih.gov

Antiviral Activities

The antiviral potential of kaurane diterpenes has been explored, with notable findings in the context of the human immunodeficiency virus (HIV-1). A phytochemical investigation of Annona squamosa led to the identification of several kaurane derivatives. Among them, 16β,17-dihydroxy-ent-kauran-19-oic acid displayed significant activity against HIV replication in H9 lymphocyte cells, with an EC50 value of 0.8 µg/mL. nih.gov This demonstrates that the kaurane skeleton is a promising scaffold for the development of new antiviral agents. Other nucleoside analogs have also shown potent anti-HIV-1 activity, suggesting that multiple classes of compounds can target the virus. nih.gov

Antiprotozoal Activities

Ent-kaurenoic acid and its derivatives have exhibited significant antiprotozoal activity, particularly a trypanocidal effect against Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.brnih.gov This disease affects millions of people, primarily in Latin America. nih.gov Research has shown that ent-kaurenoic acid is active against the trypomastigote forms of the parasite. scielo.br To improve activity and reduce side effects like erythrocyte lysis, various derivatives, including amides and amines, have been synthesized. scielo.br Some of these new compounds showed enhanced trypanocidal activity compared to the parent kaurenoic acid. scielo.br Other related diterpenoids isolated from Gymnocoronis spilanthoides also demonstrated potent activity against both epimastigote and amastigote forms of T. cruzi. nih.gov

Table 2: Antiprotozoal Activity of ent-kaurane Diterpenoids against *Trypanosoma cruzi***

CompoundParasite StageActivity (IC50)Reference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidEpimastigotes4.8 µM nih.gov
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidAmastigotes60.6 µM nih.gov
Adenostemmoic acid BEpimastigotes10.6 µM nih.gov
Adenostemmoic acid BAmastigotes6.1 µM nih.gov
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidEpimastigotes15.9 µM nih.gov
(16R)-ent-11α-hydroxy-15-oxokauran-19-oic acidAmastigotes19.5 µM nih.gov

Enzyme Inhibition Studies

Certain kaurane diterpenes have been identified as inhibitors of specific enzymes. (-)-ent-Kaur-16-en-19-oic acid , the parent compound of the series, was found to be an inhibitor of Na+,K+-ATPase, an essential enzyme that transports sodium and potassium ions across the cell membrane. nih.gov In a study using a crude enzyme preparation from rat brain, this compound exhibited an IC50 of 2.2 x 10⁻⁵ M. nih.gov Several semi-synthetic derivatives were also tested, but they showed significantly lower inhibitory potency compared to the parent acid, indicating that the carboxylic acid group at C-19 is crucial for this specific enzyme inhibition. nih.gov

Table 3: Inhibition of Na+,K+-ATPase by ent-kaurenoic acid and its Derivatives

CompoundInhibitory Concentration (IC50)Reference
(-)-ent-Kaur-16-en-19-oic acid2.2 x 10⁻⁵ M nih.gov
(-)-methyl kaur-16-en-19-oate5.5 x 10⁻⁴ M nih.gov
(-)-kaur-16-en-19-ol5.0 x 10⁻⁴ M nih.gov
(-)-16β,17-epoxykauran-19-oic acid4.8 x 10⁻⁴ M nih.gov
(-)-17-hydroxykaur-15-en-19-oic acid6.0 x 10⁻⁴ M nih.gov

Modulation of Molecular Targets

The specific molecular targets of many natural products are a subject of ongoing research. One emerging area of interest in cancer therapy is the targeting of G-quadruplex structures. These are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found in telomeres and gene promoter regions. nih.gov The formation of G-quadruplexes in promoters can modulate gene transcription. nih.gov While there are currently no specific studies linking ent-3β-Tigloyloxykaur-16-en-19-oic acid or its close analogs to the modulation of G-quadruplex structures, the diverse biological activities of kaurane diterpenes suggest they interact with multiple cellular components. The anti-inflammatory effects of a similar compound, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid , have been shown to be mediated through the modulation of key signaling pathways like NF-κB, MAPK, and mTOR. nih.govresearchgate.net This indicates that kaurane diterpenes can influence complex cellular signaling networks, and exploring their potential interaction with novel targets like G-quadruplexes could be a direction for future research.

In Vivo Efficacy Studies in Animal Models

Preclinical studies using animal models have been instrumental in demonstrating the therapeutic potential of ent-kaurane diterpenes. These investigations have primarily focused on their anti-inflammatory, antinociceptive, and vasorelaxant properties.

Anti-inflammatory Models

The anti-inflammatory effects of ent-kaurane diterpenes have been evaluated in various animal models. For instance, 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid, a compound structurally related to the subject of this article, has shown potent anti-inflammatory activity. In a xylene-induced ear edema model in mice, this compound produced a significant 51% inhibition of the inflammatory response. nih.gov This model is commonly used to assess the efficacy of anti-inflammatory agents in acute inflammation.

Furthermore, studies on kaurenoic acid (ent-kaur-16-en-19-oic acid) have demonstrated its therapeutic effects in a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS). nih.gov Intratracheal administration of kaurenoic acid significantly suppressed neutrophil infiltration into the lungs, reduced myeloperoxidase activity (a marker of neutrophil presence), and decreased the expression of pro-inflammatory cytokine genes. nih.gov In a sepsis-induced ALI model, a single dose of kaurenoic acid significantly improved the survival rate of mice, highlighting its potential in treating severe inflammatory conditions. nih.gov

Other related kaurane diterpenes, such as bezerraditerpenes A and B, and ent-kaur-16-ene-3β,15β-diol, have also exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models. nih.gov

Antinociceptive Activity

The pain-relieving properties of ent-kaurane diterpenes have also been investigated. Studies on kaurenoic acid have demonstrated its antinociceptive activity in mouse models of pain. frontiersin.org This suggests that compounds within this class may have potential applications in the management of pain. The mechanisms underlying this activity are thought to be linked to their anti-inflammatory effects, as inflammation is a major contributor to pain.

Vasorelaxant Effects

Several ent-kaurane diterpenes have been shown to possess vasorelaxant properties, suggesting their potential in the treatment of cardiovascular diseases like hypertension. Kaurenoic acid has been observed to induce relaxation in isolated rat aortic rings pre-contracted with phenylephrine (B352888) and potassium chloride (KCl). nih.govoup.com This effect was found to be independent of the endothelium, suggesting a direct action on the vascular smooth muscle. nih.govoup.com

Further studies have indicated that the vasorelaxant action of kaurenoic acid is linked to the inhibition of voltage-operated Ca²⁺ channels. nih.govoup.com The compound was shown to reduce CaCl₂-induced contractions in a Ca²⁺-free, high KCl solution. nih.govoup.com The presence of a carboxylic acid group at C-19 appears to be important for this activity, as its methylation leads to a decrease in the vasorelaxant effect. scielo.br

In Vivo Efficacy of Related ent-Kaurane Diterpenes

CompoundAnimal ModelObserved EffectReference
3α-Angeloyloxy-ent-kaur-16-en-19-oic acidXylene-induced ear edema in mice51% inhibition of edema nih.gov
Kaurenoic acid (ent-kaur-16-en-19-oic acid)LPS-induced acute lung injury in miceSuppressed neutrophil infiltration and pro-inflammatory cytokine expression nih.gov
Kaurenoic acid (ent-kaur-16-en-19-oic acid)Sepsis-induced acute lung injury in miceSignificantly decreased mortality nih.gov
Kaurenoic acid (ent-kaur-16-en-19-oic acid)Isolated rat aortaInduced endothelium-independent vasorelaxation nih.govoup.com

Delineation of Molecular Targets and Mechanistic Pathways

Understanding the molecular targets and mechanisms of action is crucial for the development of therapeutic agents. Research into ent-kaurane diterpenes has begun to elucidate the pathways through which they exert their biological effects.

Protein Interaction and Binding Studies

The anti-inflammatory effects of some ent-kaurane diterpenes have been linked to their interaction with key proteins in inflammatory signaling pathways. For example, some of these compounds have been shown to inhibit the production of nitric oxide (NO) by interacting with the inducible nitric oxide synthase (iNOS) protein. acs.org

Gene Expression and Proteomic Analysis in Cellular Contexts

Gene expression and proteomic studies have provided deeper insights into the mechanisms of action of ent-kaurane diterpenes. A significant finding is the ability of kaurenoic acid to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress and inflammation by upregulating the expression of antioxidant and cytoprotective genes. In mouse models of lung inflammation, the therapeutic effect of kaurenoic acid was found to be dependent on Nrf2, as the compound did not significantly suppress inflammation in Nrf2 knockout mice. nih.gov

Furthermore, the anti-inflammatory activity of 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid has been attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in LPS-stimulated macrophages. nih.gov This compound was found to decrease the phosphorylation of IKK and p65, key components of the NF-κB pathway, and also inhibit the phosphorylation of MAPKs. nih.gov These pathways are central to the production of pro-inflammatory mediators such as NO, prostaglandin (B15479496) E2 (PGE2), TNF-α, and IL-6. nih.gov

Molecular Mechanisms of Related ent-Kaurane Diterpenes

Compound/ClassMolecular Target/PathwayExperimental ContextKey FindingsReference
Kaurenoic acid (ent-kaur-16-en-19-oic acid)Nrf2 pathwayLPS-induced lung inflammation in miceActivates Nrf2 and induces Nrf2-dependent genes; therapeutic effect is Nrf2-dependent. nih.gov
3α-Angeloyloxy-ent-kaur-16-en-19-oic acidNF-κB and MAPK pathwaysLPS-stimulated RAW264.7 macrophagesInhibited phosphorylation of IKK, p65, and MAPKs; reduced expression of iNOS, COX-2, TNF-α, and IL-6. nih.gov
ent-kaurane diterpenesiNOS proteinIn vitro studiesInteraction with iNOS leads to inhibition of NO production. acs.org

Signal Transduction Pathway Analysis in Response to Treatment

The biological activities of ent-3β-Tigloyloxykaur-16-en-19-oic acid have been investigated, with a particular focus on its role in modulating key signaling pathways involved in inflammation. Studies have primarily centered on its effects on lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for studying inflammatory responses. These investigations reveal that the compound exerts its anti-inflammatory effects by intervening in several critical signal transduction cascades.

Research has demonstrated that ent-3β-Tigloyloxykaur-16-en-19-oic acid, also referred to as (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid (WT-26), significantly modulates the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and mammalian target of rapamycin (B549165) (mTOR) pathways. researchgate.netnih.gov In LPS-stimulated macrophages, this compound has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov This suppression is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov Furthermore, the production of pro-inflammatory cytokines, including tumor necrosis factor α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), was also downregulated. researchgate.net

The mechanism of action involves the inhibition of the activation of the NF-κB p65 subunit and its upstream signaling molecules. researchgate.net Additionally, ent-3β-Tigloyloxykaur-16-en-19-oic acid reduces the phosphorylation of MAPKs and mTOR. researchgate.net The compound also mitigates the overproduction of reactive oxygen species (ROS) and helps to preserve mitochondrial integrity in macrophages stimulated with LPS. researchgate.net It has also been observed that the autophagy induced by LPS is attenuated by treatment with this compound. researchgate.net

A structurally similar ent-kaurane diterpenoid, 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid (WT-25), has also been studied for its anti-inflammatory effects and shows a comparable mechanism of action by inhibiting the NF-κB and MAPK pathways in LPS-stimulated macrophages. nih.gov The parent compound, Kaurenoic acid (ent-kaur-16-en-19-oic acid), has been noted to possess anti-inflammatory properties, though its analog, ent-3β-Tigloyloxykaur-16-en-19-oic acid, is reported to have better anti-inflammatory activity. researchgate.netnih.gov

The collective findings from these preclinical investigations suggest that ent-3β-Tigloyloxykaur-16-en-19-oic acid holds potential as a modulator of key inflammatory signaling pathways.

Table 1: Effects of ent-3β-Tigloyloxykaur-16-en-19-oic acid on Inflammatory Mediators and Signaling Proteins in LPS-Stimulated Macrophages

Target Molecule Effect of Treatment Signaling Pathway Reference
Nitric Oxide (NO)Suppression of productionInflammatory Response nih.gov
Prostaglandin E2 (PGE2)Suppression of productionInflammatory Response nih.gov
Inducible Nitric Oxide Synthase (iNOS)Downregulation of mRNA and protein expressionNF-κB nih.gov
Cyclooxygenase-2 (COX-2)Downregulation of mRNA and protein expressionNF-κB nih.gov
Tumor Necrosis Factor α (TNF-α)Downregulation of productionNF-κB researchgate.net
Interleukin-6 (IL-6)Downregulation of productionNF-κB researchgate.net
Interleukin-1β (IL-1β)Downregulation of productionNF-κB researchgate.net
NF-κB p65Inhibition of activation (phosphorylation)NF-κB researchgate.net
Mitogen-Activated Protein Kinases (MAPKs)Reduction of phosphorylationMAPK researchgate.net
Mammalian Target of Rapamycin (mTOR)Reduction of phosphorylationmTOR researchgate.net
Reactive Oxygen Species (ROS)Decrease in overproductionOxidative Stress researchgate.net

Table 2: Investigated Signal Transduction Pathways

Pathway Key Proteins Modulated Observed Outcome Reference
Nuclear Factor-κB (NF-κB)NF-κB p65, iNOS, COX-2Inhibition of pro-inflammatory gene expression researchgate.netnih.gov
Mitogen-Activated Protein Kinase (MAPK)MAPKsReduction in phosphorylation, contributing to anti-inflammatory effects researchgate.net
Mammalian Target of Rapamycin (mTOR)mTORReduction in phosphorylation, suggesting a role in regulating cell growth and proliferation in an inflammatory context researchgate.net
Autophagy-Attenuation of LPS-induced autophagy researchgate.net

Structure Activity Relationship Sar Studies of Ent Kaurane Derivatives

Impact of Functional Group Modifications on Biological Activities

The type and position of functional groups on the ent-kaurane framework are critical determinants of biological activity. Modifications such as oxidation, esterification, and cleavage of carbon-carbon bonds can dramatically alter a compound's pharmacological profile. nih.gov

A pertinent example is the comparison between kaurenoic acid (ent-kaur-16-en-19-oic acid) and its derivatives. The introduction of a tiglinoyloxy group at the C-3 position, as seen in (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid (WT-26), results in enhanced anti-inflammatory activity compared to the parent kaurenoic acid. nih.gov This suggests that the ester group at this specific position is a key modification for improving this particular bioactivity. The mechanism for this enhanced effect involves the modulation of NF-κB, MAPK, and mTOR signaling pathways. nih.gov

Further research into functional group modifications has yielded several insights:

Oxidation: The synthesis of new oxidized ent-kaurane derivatives from kaurenoic acid has been a strategy to develop compounds with novel or improved pharmacological activities. nih.gov

Esterification: The creation of diterpene esters, such as those with a 6-hydroxyhexanoyl group at C-17, has been explored. nih.gov

Unsaturation: The presence of an exocyclic double bond at C-16/C-17 is a common feature, but its saturation can lead to the ent-kaurane carboskeleton with a different activity profile. nih.gov For instance, some studies have shown that a double bond between C-15 and C-16 is favorable for α-glucosidase inhibitory activity. nih.gov

Epoxidation and Rearrangements: The formation of rare functional groups, like a 19,20-epoxy-19,20-dimethoxy fragment or a 1,3-dioxacyclohexane moiety, contributes to the structural diversity and varied bioactivities of these compounds, particularly in the realm of anti-inflammatory agents. nih.gov

The table below summarizes the effect of certain functional group modifications on the biological activity of ent-kaurane derivatives.

Parent Compound Modification Derivative Observed Impact on Bioactivity Reference
Kaurenoic acidAddition of tiglinoyloxy group at C-3(3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acidEnhanced anti-inflammatory activity nih.gov
Kaurenoic acidOxidation of methyl ent-17-hydroxykauran-19-oateOxidized ent-kaurane and ent-norkaurane derivativesSynthesis of new potentially bioactive compounds nih.gov
ent-kaurane skeletonEsterification at C-17Diterpene esters with 6-hydroxyhexanoyl at C-17Identification of new α-glucosidase inhibitors nih.gov
ent-kaurane skeletonIntroduction of epoxy and dimethoxy groupsWilkaunoid A (19,20-epoxy-19,20-dimethoxy-kaurane)Potential anti-inflammatory activity nih.gov

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry plays a fundamental role in the biological activity of chiral molecules like ent-kaurane diterpenoids. The spatial arrangement of atoms and functional groups can significantly affect how a compound interacts with its biological target, such as a receptor or enzyme. nih.govnih.gov

The defining stereochemical feature of the ent-kaurane series is the configuration at carbons C-5, C-9, and C-10, which is inverted relative to the kaurane (B74193) series. researchgate.netmdpi.com This enantiomeric difference is foundational to their distinct biological properties. The "ent" prefix specifically denotes this opposite stereochemistry, which arises from the biosynthetic pathway. mdpi.comnih.gov

The complexity of these molecules often includes numerous stereocenters, which presents a significant challenge in chemical synthesis and can lead to different biological outcomes. acs.org For example, studies on other classes of natural products have shown that only isomers with a specific, "natural" configuration exhibit significant biological potency, suggesting that cellular uptake and target binding are highly stereoselective processes. nih.govnih.gov While a direct comparison of the biological activities of C-19 epimers of ent-kaurane diterpenoids has been noted in isolation studies, detailed reports on their differential efficacy are needed to fully understand the impact of this specific stereocenter. nih.gov The precise three-dimensional structure is critical for fitting into the binding pocket of a target protein, and even minor changes in stereochemistry can lead to a complete loss of activity.

Elucidation of Pharmacophores for Specific Bioactivities

A pharmacophore is the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological activity. Identifying the pharmacophore of ent-kaurane diterpenoids is key to designing more potent and selective therapeutic agents.

Based on SAR studies, several key features have been proposed as important components of pharmacophores for different activities:

Anti-inflammatory Activity: The presence of an ester group, such as a tiglinoyloxy moiety, at the C-3 position appears to be a critical feature for enhanced anti-inflammatory effects, as it significantly improves activity over the parent kaurenoic acid. nih.gov

α-Glucosidase Inhibition: For this activity, the pharmacophore seems to include a double bond between C-15 and C-16. nih.gov

PI3K Pathway Inhibition: The ability to form hydrogen bonds with active site residues of protein targets like AKT is crucial. The specific orientation of hydroxyl and carboxyl groups on the ent-kaurane skeleton dictates these interactions and is thus part of the pharmacophore for anticancer activity via this pathway. researchgate.net

NRF2 Activation: In the geopyxin series of ent-kauranes, the presence or absence of an electrophilic moiety at C-15 was shown to be a determining factor for their function as NRF2 inducers, highlighting this position as key for that specific bioactivity. researchgate.net

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are powerful tools in modern drug discovery and play a significant role in the SAR analysis of ent-kaurane diterpenoids. These in silico techniques can predict how a molecule will interact with a target and help rationalize observed biological data.

Molecular Docking: This technique simulates the binding of a ligand (the ent-kaurane derivative) to the active site of a target protein. It helps to visualize and quantify the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, a molecular docking study of seven ent-kaurane diterpenoids against several cancer-related protein targets, including AKT, mTOR, and MDM2, was conducted to predict their binding affinity. researchgate.net The results, presented as docking scores, indicated that several of the compounds exhibited significant inhibitory potential, which was later correlated with cytotoxicity assays. researchgate.net Similarly, docking has been used to understand how ent-kauranes inhibit α-glucosidase. nih.gov

The table below shows sample docking scores for ent-kaurane diterpenoids against various protein targets, illustrating how this method can rank potential inhibitors.

Compound Docking Score (kcal/mol) vs. AKT Docking Score (kcal/mol) vs. mTOR Docking Score (kcal/mol) vs. MDM2 Reference
Compound 1-8.0-8.1-7.5 researchgate.net
Compound 2-8.9-9.0-8.4 researchgate.net
Compound 6-9.1-9.2-8.6 researchgate.net
Compound 7-9.2-9.4-8.8 researchgate.net

Note: More negative scores indicate stronger predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org For ent-kauranes, a QSAR study might involve analyzing a large dataset of derivatives to identify physicochemical properties (descriptors) like lipophilicity, electronic properties, and steric parameters that are statistically correlated with a specific biological effect. mdpi.comnih.gov Although specific QSAR models for ent-3β-Tigloyloxykaur-16-en-19-oic acid are not detailed in the reviewed literature, the general methodology is widely applied. Predictive 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate 3D contour maps that visualize the favorable and unfavorable regions around the molecular scaffold, providing a roadmap for designing new derivatives with enhanced potency. nih.gov

Analytical Methodologies for Detection and Quantification in Complex Matrices

Advanced Spectroscopic Techniques for Trace Analysis

While chromatographic techniques are primarily used for separation and quantification, spectroscopic methods are indispensable for the structural elucidation and can be applied for the detection of trace amounts of ent-3β-Tigloyloxykaur-16-en-19-oic acid, especially when coupled with chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is the most powerful tool for the unambiguous structural identification of novel and known compounds. For trace analysis, techniques like cryogenically cooled probes can significantly enhance sensitivity.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl, carbonyl, and carbon-carbon double bonds.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments. This is particularly useful for the identification of unknown compounds in complex mixtures.

Method Development and Validation Parameters

The development and validation of an analytical method are critical to ensure its reliability, accuracy, and reproducibility for the intended application. The validation of methods for the quantification of ent-3β-Tigloyloxykaur-16-en-19-oic acid should be performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include selectivity, sensitivity (limit of detection and limit of quantification), accuracy, precision, and robustness.

Typical Validation Parameters for the Analysis of Related Diterpenoids:

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.No interfering peaks at the retention time of the analyte.
Sensitivity Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Accuracy The closeness of the measured value to the true value. Often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.Recovery typically within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).Relative Standard Deviation (RSD) should generally be less than 15%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.No significant changes in the results when parameters like mobile phase composition, pH, or column temperature are slightly varied.

Research Gaps and Future Directions

Comprehensive Elucidation of Additional Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of the core ent-kaurane skeleton is generally understood to proceed from geranylgeranyl pyrophosphate (GGPP) through the action of two key enzymes: a class II diterpene synthase (ent-copalyl diphosphate (B83284) synthase, ent-CPS) and a class I diterpene synthase (ent-kaurene synthase, ent-KS). nih.govresearchgate.net Subsequent oxidations, catalyzed by cytochrome P450 monooxygenases such as ent-kaurene (B36324) oxidase (KO), lead to the formation of ent-kaurenoic acid. researchgate.net

However, the specific enzymatic steps leading to ent-3β-Tigloyloxykaur-16-en-19-oic acid are unknown. Future research must focus on identifying the enzymes responsible for the final tailoring steps:

Hydroxylation at C-3: The introduction of a hydroxyl group at the C-3 position is a critical prerequisite for esterification. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP). Identifying this enzyme is a primary research gap.

Tigloyl Group Acylation: The attachment of the tigloyl moiety to the C-3 hydroxyl group is presumed to be catalyzed by an acyltransferase, likely from the BAHD family, which is known to be involved in the acylation of terpenoids. nih.govnih.govnih.gov The biosynthesis of the tiglic acid precursor itself, and its activation to a CoA-ester, also needs to be elucidated within the producing organism.

Future work should involve transcriptomic analysis of the source organism to identify candidate CYP and acyltransferase genes that show correlated expression with compound accumulation. mdpi.com Functional characterization of these candidate genes through heterologous expression systems (e.g., in Nicotiana benthamiana or yeast) will be essential for confirming their roles in the pathway. nih.govnih.gov

Identification and Validation of Novel Molecular Targets for Diverse Bioactivities

The broader class of ent-kaurane diterpenoids has been shown to interact with a multitude of molecular targets, leading to activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govmdpi.com For instance, the anticancer activities of related compounds are often mediated through the modulation of key proteins involved in apoptosis (e.g., Bcl-2, caspases), cell cycle control (e.g., cyclins, CDKs), and metastasis (e.g., MMPs). nih.gov In silico predictions for the ent-kaurane class also suggest potential interactions with enzymes involved in metabolic diseases (HSD11B1) and hormone regulation (CYP19A1, SHBG). nih.gov

A significant research gap exists in identifying the specific molecular targets of ent-3β-Tigloyloxykaur-16-en-19-oic acid. The presence of the tigloyloxy group could confer novel target specificity or enhanced affinity compared to simpler ent-kauranes. Future research should prioritize:

Targeted Screening: Based on the known activities of related compounds, initial screening should focus on established cancer and inflammation-related pathways.

Unbiased Target Identification: Modern proteomics-based approaches, such as thermal proteome profiling (TPP) or affinity-based protein profiling, should be employed to identify novel binding partners in an unbiased manner.

In Silico and In Vitro Validation: Computational docking studies can predict binding modes, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate direct binding and quantify the affinity of the compound for its putative targets.

Table 1: Potential Molecular Targets for Future Investigation
Target ClassSpecific ExamplesAssociated Disease/ProcessRationale for Investigation
Apoptosis RegulatorsBcl-2, Bax, Caspase-3, PARPCancerCommon targets for other ent-kaurane diterpenoids. nih.gov
Cell Cycle ProteinsCDK2, CDK4, Cyclin D1, p21CancerKnown mechanism of action for related compounds. nih.gov
Protein KinasesPKC, Akt, mTORCancer, InflammationTigliane (B1223011) diterpenoids are known PKC modulators. nih.gov
Inflammatory EnzymesCOX-2, 5-LOX, iNOSInflammationEstablished anti-inflammatory activity for kaurenoic acid derivatives.
Metabolic EnzymesHSD11B1, CYP19A1 (Aromatase)Metabolic Syndrome, CancerPredicted targets for the ent-kaurane scaffold via in silico studies. nih.gov

Advanced Chemical Derivatization for Enhanced Potency, Selectivity, and Metabolic Stability

While the natural product itself holds promise, semi-synthesis and chemical derivatization are powerful tools to optimize its therapeutic properties. nih.gov Studies on related ent-kauranes have shown that modifications to the scaffold can dramatically improve activity and reduce toxicity. nih.gov

Future research should explore a systematic derivatization program for ent-3β-Tigloyloxykaur-16-en-19-oic acid. Key sites for modification include:

C-19 Carboxylic Acid: Esterification or amidation at this position can modulate solubility, cell permeability, and pharmacokinetic properties.

C-16/C-17 Exocyclic Double Bond: Modifications such as epoxidation, hydroxylation, or reduction can alter the conformation of the D-ring and influence target binding.

C-3 Tigloyloxy Group: Replacing the tigloyl moiety with other acyl groups (e.g., with varying chain lengths, degrees of unsaturation, or aromaticity) could fine-tune potency and selectivity. Hydrolysis of the ester to reveal the C-3 hydroxyl group would also generate a key derivative for structure-activity relationship (SAR) studies.

These synthetic analogues must be systematically evaluated to build a comprehensive SAR profile, guiding the design of second-generation compounds with enhanced potency, improved selectivity for the desired target over off-targets, and greater stability against metabolic degradation.

Exploration of New Biological Activities and Therapeutic Applications in Preclinical Models

The documented bioactivities of the ent-kaurane class are broad, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiparasitic effects. nih.govmdpi.com However, there is a significant lack of preclinical data for ent-3β-Tigloyloxykaur-16-en-19-oic acid itself. The research gap is not just in confirming known activities but also in exploring new ones. The tigliane class of diterpenoids, which share a structural relationship through the tigloyl ester moiety, are known for potent activities, including skin irritation and protein kinase C (PKC) modulation. mdpi.com

Future research should therefore proceed on two fronts:

Systematic Screening: The compound should be evaluated in a broad panel of assays to confirm and quantify its activity against cancer cell lines, inflammatory models, and a wide range of microbial pathogens.

Preclinical Model Validation: Any promising in vitro activity must be advanced to relevant in vivo preclinical models. For example, potent anticancer activity should be tested in xenograft mouse models, while anti-inflammatory effects could be evaluated in models of acute or chronic inflammation. This step is crucial for assessing therapeutic efficacy and establishing a potential path toward clinical development. nih.gov

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) for Deeper Mechanistic Insights

Understanding both the biosynthesis and the mechanism of action of a natural product can be profoundly accelerated by the integration of multiple "omics" technologies. frontiersin.orgrsc.orgnih.gov While individual omics approaches are powerful, a multi-omics strategy provides a holistic view of the biological system.

Future research on ent-3β-Tigloyloxykaur-16-en-19-oic acid should leverage this integrative approach:

For Biosynthesis: Combining transcriptomics (to find genes) and metabolomics (to measure compound levels) across different tissues or developmental stages of the source organism can rapidly identify gene-to-metabolite correlations, pinpointing candidate biosynthetic genes. rsc.org Proteomics can then confirm the presence and abundance of the encoded enzymes. nih.gov

For Mechanism of Action: Treating a model cell line (e.g., a cancer cell line) with the compound and subsequently performing transcriptomic, proteomic, and metabolomic analyses can reveal how the cell responds at multiple molecular levels. This can uncover the pathways being perturbed, validate intended targets, and identify potential off-target effects or mechanisms of resistance. nih.gov

This integrated systems biology approach is essential for moving beyond a one-target, one-drug paradigm and understanding the compound's full biological impact.

Development of Novel Analytical Assays for Complex Biological Systems and Environmental Samples

The ability to accurately and sensitively detect and quantify ent-3β-Tigloyloxykaur-16-en-19-oic acid is fundamental to all aspects of its research, from biosynthetic studies to preclinical pharmacokinetics. Current methods for diterpenoid analysis typically rely on chromatography coupled with mass spectrometry (LC-MS) or UV detection. researchgate.net While effective, there is a need for more advanced and specialized assays.

Future directions in analytical development should include:

High-Sensitivity LC-MS/MS Methods: Development of validated, high-sensitivity LC-MS/MS methods using techniques like multiple reaction monitoring (MRM) is crucial for quantifying the compound at very low concentrations in complex biological matrices such as blood plasma, cell lysates, and tissues.

Immunoassays: The development of a specific monoclonal antibody against the compound would enable the creation of rapid, high-throughput immunoassays like ELISA. nih.govyoutube.com Such assays would be invaluable for large-scale screening of plant extracts, quality control, and pharmacokinetic studies.

Fluorescent Probes: Designing and synthesizing fluorescently labeled derivatives of the compound could allow for direct visualization of its uptake and subcellular localization within living cells using microscopy, providing critical insights into its mechanism of action.

Table 2: Comparison of Current and Future Analytical Methods
MethodApplicationLimitations (Current) / Advantages (Future)
HPLC-UVQuantification in extractsLimited sensitivity and specificity in complex matrices. researchgate.net
LC-MS/MSIdentification and quantificationFuture: Development of validated, high-sensitivity MRM assays for biofluids.
Immunoassay (ELISA)High-throughput screening, PK studiesFuture: Requires development of a specific monoclonal antibody; enables rapid, cost-effective analysis. nih.gov
Fluorescent ProbesCellular imaging, uptake studiesFuture: Requires chemical synthesis; allows for direct visualization of compound localization and dynamics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.